molecular formula C18H15NO4 B14624635 4-Cyanophenyl 4-(butanoyloxy)benzoate CAS No. 56131-51-2

4-Cyanophenyl 4-(butanoyloxy)benzoate

Cat. No.: B14624635
CAS No.: 56131-51-2
M. Wt: 309.3 g/mol
InChI Key: RWWNQUAYWZKHRN-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(butanoyloxy)benzoate is an ester derivative of benzoic acid, featuring a 4-cyanophenyl group and a butanoyloxy (-O-CO-C₃H₇) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₈H₁₅NO₄ (molecular weight: 309.32 g/mol). The compound’s structure combines polar functional groups (cyano and ester) with a flexible butanoyl chain, making it relevant in liquid crystal (LC) and photoresponsive material research.

Properties

CAS No.

56131-51-2

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4-cyanophenyl) 4-butanoyloxybenzoate

InChI

InChI=1S/C18H15NO4/c1-2-3-17(20)22-15-10-6-14(7-11-15)18(21)23-16-8-4-13(12-19)5-9-16/h4-11H,2-3H2,1H3

InChI Key

RWWNQUAYWZKHRN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester typically involves esterification reactions. One common method is the reaction of 4-(Butyryloxy)benzoic acid with 4-cyanophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can undergo various chemical reactions, including:

Scientific Research Applications

4-(Butyryloxy)benzoic acid 4-cyanophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can interact with nucleophiles, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • 4-Cyanophenyl 4-butylbenzoate (C₁₈H₁₇NO₂): Substitutes butanoyloxy with a butyl (-C₄H₉) group, reducing polarity but increasing hydrophobicity.
  • 4-Cyanophenyl 4-hexylbenzoate (C₂₀H₂₁NO₂): Features a longer alkyl chain (hexyl), enhancing thermal stability in LC phases .
  • 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (C₂₅H₂₉NO₂): Incorporates a rigid cyclohexyl group, favoring nematic phases in LC applications .
  • 4-Cyanophenyl 4-(4-dodecylbenzoyloxy)-3-methylbenzoate (C₃₄H₃₉NO₄): Combines a bulky dodecyl chain and methyl group, used in high-performance LC mixtures .

Phase Behavior and Mesomorphic Properties

  • Butanoyloxy vs. Alkyl Chains: The ester group in 4-cyanophenyl 4-(butanoyloxy)benzoate introduces polarity, promoting stronger intermolecular dipole interactions compared to nonpolar alkyl chains. This can stabilize smectic phases in binary mixtures, as seen in analogs like CPHB (4-cyanophenyl 4-heptyl benzoate), which exhibit induced smectic phases when mixed with nematogens .
  • Cyclohexyl Derivatives : Rigid cyclohexyl substituents (e.g., trans-4-pentylcyclohexyl) reduce conformational flexibility, narrowing nematic ranges but enhancing alignment stability in LC devices .

Data Table: Comparative Analysis of 4-Cyanophenyl Benzoate Derivatives

Compound Name Substituent Molecular Weight (g/mol) Phase Behavior Key Application References
This compound Butanoyloxy (ester) 309.32 Induced smectic (inferred) Photoresponsive LCs
4-Cyanophenyl 4-butylbenzoate Butyl (alkyl) 279.34 Nematic Display technology
4-Cyanophenyl 4-hexylbenzoate Hexyl (alkyl) 307.39 Smectic A High-temperature LCs
4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate Cyclohexyl 375.48 Nematic/Smectic Advanced LC materials

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